molecular formula C5H8O3 B13888065 3-Pentenoic acid, 2-hydroxy- CAS No. 3566-56-1

3-Pentenoic acid, 2-hydroxy-

Cat. No.: B13888065
CAS No.: 3566-56-1
M. Wt: 116.11 g/mol
InChI Key: CISWUHBXRKFIDA-UHFFFAOYSA-N
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Description

3-Pentenoic acid, 2-hydroxy- is a carboxylic acid featuring a hydroxyl group at the 2nd carbon and a double bond at the 3rd position. Its structural formula is CH₂(OH)CH₂CH=CHCOOH. This compound exhibits unique chemical behavior due to the proximity of the hydroxyl and carboxylic acid groups, which influence its reactivity and intermolecular interactions.

Key properties include its ability to form hydrogen-bonded assemblies in the solid state. For example, derivatives like 5-(1-hydroxycyclohexyl)-3-pentenoic acid (2a) and 5-(2-hydroxy-2-indanyl)-3-pentenoic acid (2b) form helical or tube-like structures via alternating O-H/H-O-C hydrogen bonds . In contrast, sterically hindered analogs like 6,6-diphenyl-6-hydroxy-3-pentenoic acid (2c) adopt conventional carboxylic acid dimer configurations . Spectroscopic studies (e.g., ¹³C NMR) reveal characteristic shifts for the carboxyl group (179 ppm) and alkene carbons (122.8–129.6 ppm), which alter upon coordination with metal alkoxides (e.g., Sn or Ti complexes) .

Properties

CAS No.

3566-56-1

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

2-hydroxypent-3-enoic acid

InChI

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-4,6H,1H3,(H,7,8)

InChI Key

CISWUHBXRKFIDA-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

4-Pentenoic Acid

  • Structure : Double bond at the 4th position (CH₂CH₂CH=CHCOOH).
  • Catalytic Selectivity: In transition metal catalysis, 4-pentenoic acid shows selectivity comparable to triphenylphosphine-based systems, whereas 3-pentenoic acid achieves higher selectivity (18:1) for aldehyde formation at the distal unsaturated carbon. This difference arises from the precise alkene-acid distance required for hydrogen bonding in 3-pentenoic acid .
  • Reactivity: 4-Pentenoic acid derivatives (e.g., 2-phenyl-4-pentenoic acid) are synthesized via established procedures , but their reactivity in forming acetylenic acids is less efficient compared to 3-pentenoic acid .

2-Methyl-3-Butenoic Acid

  • Structure : Shorter carbon chain (C₄) with a methyl substituent at the 2nd position.
  • Applications: Used in specialty chemicals and pharmaceuticals. Derivatives like 2-hydroxy-2-methyl-3-butenoic acid are explored for sol-gel applications, similar to 3-pentenoic acid metal complexes .

Lactic Acid (2-Hydroxypropanoic Acid)

  • Structure : Simpler C₃ chain with a hydroxyl group at the 2nd position.
  • Functionality: Unlike 3-pentenoic acid, lactic acid lacks an alkene group, limiting its utility in polymerization or metal coordination. However, both compounds exhibit bifunctional behavior (acid and alcohol) .

Reactivity and Catalytic Performance

Compound Catalytic Selectivity (Aldehyde Formation) Key Reactivity
3-Pentenoic Acid 18:1 (distal carbon) High selectivity in cis-configurated alkenes; forms stable metal complexes
4-Pentenoic Acid Comparable to PPh₃-based catalysts Less sensitive to alkene-acid distance; broader substrate tolerance
2-Pentenoic Acid Low yield in acetylenic acid synthesis Fails to form 2-pentynoic acid upon dibromination
  • Metal Coordination: 3-Pentenoic acid binds to Ti alkoxides in a bidentate mode, whereas Sn alkoxides allow both mono- and bidentate coordination. Hydrolyzed Sn complexes release 15% free acid, highlighting lower stability compared to Ti analogs .

Spectroscopic and Physical Properties

Compound ¹³C NMR Shifts (ppm) Solid-State Structure
3-Pentenoic Acid COOH: 179; CH=CH: 122.8–129.6 Helical or 3D hydrogen-bonded arrays
4-Pentenoic Acid Not reported in evidence Conventional dimer or monomeric forms
Lactic Acid COOH: ~177; CH(OH): ~70 Layered hydrogen-bonded networks
  • Hydrogen Bonding: The hydroxyl group in 3-pentenoic acid derivatives enables complex supramolecular architectures, unlike non-hydroxylated analogs (e.g., 3-pentynoic acid) .

Preparation Methods

Enzymatic Reduction of 2-Hydroxy-3-Pentenoic Acid Precursors

One of the well-documented methods involves enzymatic synthesis using lactate dehydrogenase enzymes, formate dehydrogenase, and cofactors like NADH to reduce precursors to (S)- or (R)-2-hydroxy-3-pentenoic acid.

  • The process typically maintains pH between 6.0 and 6.2 by periodic addition of dilute hydrochloric acid.
  • The reaction mixture is stirred under nitrogen atmosphere for extended periods (60-94 hours) at controlled temperatures (room temperature to 40°C).
  • After completion, the mixture is acidified and extracted using ethyl acetate and brine washes.
  • Methanolysis and transacetylation steps follow to purify and derivatize the product for analysis.
  • This method yields optically active (S)- or (R)-enantiomers with high stereoselectivity.

Key reagents and conditions:

Reagent/Enzyme Amount/Unit Role
NADH 0.02–0.5 mmol Cofactor for reduction
Dithiothreitol 1–25 µL (1M solution) Reducing agent
Formate dehydrogenase 10–75 mg Regenerates NADH
S-lactate dehydrogenase 10–600 U Catalyzes stereospecific reduction
Dilute HCl (0.5 M) Periodic addition pH maintenance

This enzymatic approach is advantageous for producing enantiomerically pure 2-hydroxy-3-pentenoic acid under mild conditions, suitable for pharmaceutical intermediates.

Aldol Condensation and Subsequent Transformations

Aldol condensation reactions involving suitable aldehydes and ketones can be employed to construct the pentenoic acid backbone with hydroxyl substitution.

  • For example, propionaldehyde and butanone can undergo acid-catalyzed aldol condensation to form intermediates that are further converted to hydroxy-pentenoic acids.
  • The reaction conditions require careful control of temperature and pH to favor the desired stereochemistry.
  • Catalysts such as sulfuric acid or tin-containing silicates can improve yields and selectivity.
  • The double bond position and hydroxyl group are introduced through controlled dehydration and hydroxy-functionalization steps.

This method is versatile but may require multiple steps and purification stages to isolate the target compound.

Tin-Containing Silicate Catalyzed Conversion from Pentose Sugars

A novel synthetic route converts pentose sugars directly into hydroxy-pentenoic acid derivatives using tin-containing silicate catalysts.

  • The reaction is conducted in methanol under alkali-free conditions at 140–180°C.
  • Sn-Beta zeolite catalysts yield up to 33% of trans-2,5-dihydroxy-3-pentenoic acid methyl ester, a closely related compound.
  • This ester can be hydrolyzed to the free acid and used in polymerization studies.
  • The process involves complex rearrangements including 1,2-hydride shifts and dehydration steps.
  • This catalytic method offers a renewable feedstock approach to hydroxy-pentenoic acids with potential for scale-up.
Parameter Condition/Value
Catalyst Sn-Beta zeolite
Temperature 140–180 °C
Solvent Methanol
Yield Up to 33% (methyl ester form)
Reaction atmosphere Alkali-free

This method is promising for sustainable synthesis routes but currently yields moderate product amounts.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Enzymatic Reduction Uses lactate dehydrogenase and cofactors High stereoselectivity, mild conditions Long reaction times, enzyme cost
Aldol Condensation Acid-catalyzed condensation of aldehydes/ketones Versatile, well-established Multi-step, purification required
Tin-Containing Silicate Catalysis Direct sugar conversion to hydroxy-pentenoic acid esters Renewable feedstock, catalytic Moderate yields, high temperature
Reppe Synthesis Rhodium-catalyzed carbonylation and isomerization Industrially scalable for related acids Toxic catalysts, complex setup

Analytical and Purification Notes

  • Structural elucidation and purity assessment commonly employ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
  • Chiral analysis often uses Mosher ester derivatives to determine enantiomeric excess.
  • Extraction and chromatographic techniques are essential post-reaction for isolating the pure acid form.
  • Maintaining reaction pH and atmosphere (e.g., nitrogen) is critical for stereochemical control and enzyme activity.

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